molecular formula C14H19NO2S B2954255 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide CAS No. 2320225-03-2

4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide

Cat. No.: B2954255
CAS No.: 2320225-03-2
M. Wt: 265.37
InChI Key: PXWSXFFFBZQESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

The synthesis of 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The unique structure of 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide makes it a promising candidate for drug development and therapeutic applications. Additionally, thiophene-based compounds are utilized in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group in the compound can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction can lead to the modulation of biological pathways, making the compound effective in therapeutic applications. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the disease being targeted.

Comparison with Similar Compounds

4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide can be compared with other thiophene derivatives and spirocyclic compounds. Similar compounds include indole 2 and 3-carboxamides, which also exhibit strong enzyme inhibitory properties due to the presence of the carboxamide moiety . The unique combination of the thiophene ring and the spirocyclic nonane moiety in this compound distinguishes it from other compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-10-8-11(18-9-10)13(16)15-12-2-3-14(12)4-6-17-7-5-14/h8-9,12H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWSXFFFBZQESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.